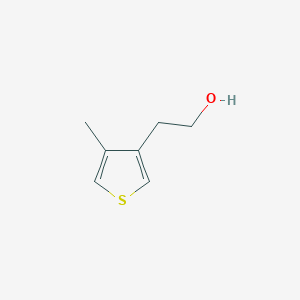

4-Methyl-3-thiopheneethanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H10OS |

|---|---|

Molekulargewicht |

142.22 g/mol |

IUPAC-Name |

2-(4-methylthiophen-3-yl)ethanol |

InChI |

InChI=1S/C7H10OS/c1-6-4-9-5-7(6)2-3-8/h4-5,8H,2-3H2,1H3 |

InChI-Schlüssel |

BELVRKXDTCTULV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC=C1CCO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Methyl 3 Thiopheneethanol and Its Advanced Precursors

Established Synthetic Routes to 4-Methyl-3-thiopheneethanol

Multi-step Organic Synthesis Pathways

A common and established approach to the synthesis of this compound involves a multi-step sequence starting from a suitable thiophene (B33073) precursor. One plausible pathway begins with the synthesis of 4-methyl-3-thienylacetic acid, which is then reduced to the target alcohol.

The synthesis of the intermediate, 4-methyl-3-thienylacetic acid, can be accomplished through various classical organic reactions. A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This type of synthesis often involves several stages, including reaction, workup, and purification of intermediates. nih.gov

A key step in this pathway is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and requires careful handling due to the pyrophoric nature of the reagent. ic.ac.uk The general procedure involves the slow addition of the carboxylic acid to a suspension of LiAlH₄ in THF, followed by a workup procedure to decompose the excess hydride and aluminum salts. orgsyn.org

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of 4-methyl-3-thienylacetic acid | Varies depending on the starting material. |

| 2 | Reduction to this compound | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), 0 °C to room temperature. chemicalbook.com |

Utilisation of Organometallic Reagents for Regioselective Synthesis (e.g., Lithium Alkylide Approaches)

Organometallic reagents offer a powerful tool for the regioselective synthesis of substituted thiophenes. A direct approach to this compound can be envisioned through the reaction of a 3-lithiated-4-methylthiophene species with ethylene (B1197577) oxide.

This method relies on the generation of a specific organolithium intermediate. Starting from 3-bromo-4-methylthiophene (B1271868), a commercially available precursor, halogen-metal exchange with an alkyllithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C) in an inert solvent like THF, would generate the desired 4-methyl-3-thienyllithium. This highly reactive intermediate can then act as a nucleophile, attacking the electrophilic carbon of ethylene oxide. The subsequent acidic workup protonates the resulting alkoxide to yield this compound. A patent describes a tubular-type preparation method for thiophene-3-ethanol using a lithium alkylide solution and ethylene sulfate, which is a precursor to the reactive species that would be analogous to ethylene oxide in this context. google.com

| Step | Reaction | Reagents and Conditions |

| 1 | Lithiation of 3-bromo-4-methylthiophene | n-Butyllithium, Tetrahydrofuran (THF), -78 °C. |

| 2 | Reaction with Ethylene Oxide | Ethylene oxide, -78 °C to room temperature. |

| 3 | Aqueous Workup | Dilute acid (e.g., HCl). |

Catalytic Cross-Coupling Strategies for Thiophene-Ring Functionalization

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. These methods are highly versatile for the functionalization of heterocyclic compounds like thiophene.

Palladium-Catalyzed Kumada Coupling for Thiophene Derivatives

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov For the synthesis of thiophene derivatives, this reaction can be employed to couple an alkyl or aryl Grignard reagent to a halothiophene. In the context of this compound synthesis, a plausible strategy would involve the coupling of a 3-halothiophene derivative with a Grignard reagent containing a protected hydroxyethyl (B10761427) group.

For instance, 3-bromo-4-methylthiophene could be reacted with a Grignard reagent such as (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)magnesium bromide in the presence of a palladium catalyst, like Pd(PPh₃)₄, and a suitable solvent. Following the coupling reaction, the protecting group would be removed under acidic conditions to yield the final product.

| Component | Example | Catalyst System |

| Thiophene Halide | 3-Bromo-4-methylthiophene | Pd(PPh₃)₄ or Ni(dppp)Cl₂ |

| Grignard Reagent | (2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)magnesium bromide | |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether |

Stille Cross-Coupling Protocols for Thiophene-Based Building Blocks

The Stille reaction is a versatile cross-coupling method that pairs an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. harvard.edu

A potential Stille coupling approach to a precursor of this compound would involve the reaction of a stannylated thiophene with a protected 2-haloethanol. For example, 3-(tributylstannyl)-4-methylthiophene could be coupled with 2-((tert-butyldimethylsilyl)oxy)ethyl bromide. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in a solvent like DMF or toluene. researchgate.net Subsequent deprotection of the silyl (B83357) ether would afford the desired alcohol.

| Component | Example | Catalyst System |

| Organostannane | 3-(Tributylstannyl)-4-methylthiophene | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ |

| Organic Halide | 2-((tert-butyldimethylsilyl)oxy)ethyl bromide | |

| Solvent | N,N-Dimethylformamide (DMF), Toluene |

Suzuki-Miyaura Cross-Coupling Applications in Thiophene Chemistry

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This method is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents. rsc.org

For the synthesis of this compound, a Suzuki-Miyaura coupling strategy could involve the reaction of a 4-methyl-3-thienylboronic acid or its ester with a protected 2-haloethanol derivative. For instance, 4-methylthiophen-3-ylboronic acid could be coupled with 2-bromoethanol (B42945) protected with a suitable group like tetrahydropyran (B127337) (THP) or tert-butyldimethylsilyl (TBDMS). The reaction typically employs a palladium catalyst, a base (such as sodium carbonate or potassium phosphate), and a solvent system that can be aqueous or non-aqueous. researchgate.net The final step would be the deprotection of the alcohol.

| Component | Example | Catalyst System |

| Organoboron Compound | 4-Methylthiophen-3-ylboronic acid | Pd(OAc)₂/SPhos, Pd(PPh₃)₄ |

| Organic Halide | 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl bromide | |

| Base | K₂CO₃, K₃PO₄ | |

| Solvent | Toluene/Water, Dioxane/Water |

Direct Arylation Polymerization Techniques for Substituted Polythiophenes

Direct Arylation Polymerization (DArP) has emerged as a powerful and more sustainable alternative to traditional cross-coupling methods for the synthesis of conjugated polymers like substituted polythiophenes. This method avoids the pre-activation of monomers into organometallic derivatives, thereby reducing synthetic steps and the generation of metallic waste. DArP involves the direct coupling of C-H bonds with C-X bonds (where X is a halide), typically catalyzed by palladium complexes.

The synthesis of well-defined polythiophenes via DArP is influenced by several factors, including the choice of catalyst, solvent, base, and the nature of the substituents on the thiophene monomer. For instance, the regiochemistry of the resulting polymer, which significantly impacts its electronic properties, can be controlled by the careful selection of reaction conditions. Research has shown that phosphine-free palladium catalyst systems can efficiently catalyze the C-H arylation of thiophenes, coupling them with aryl or heteroaryl bromides to yield polymers with desirable characteristics. organic-chemistry.org

A critical aspect of DArP is minimizing structural defects in the polymer chain, which can arise from homo-coupling or other side reactions. The structure of both the C-H and C-Br monomers plays a crucial role in the outcome of the polymerization. The reactivity and selectivity of the C-H monomer are not the sole determinants of a successful polymerization; the C-Br monomer's structure also significantly influences the catalytic cycle.

Recent advancements in DArP have focused on expanding the scope of compatible functional groups and improving the atom economy of the process. For example, ester-functionalized polythiophenes have been synthesized with precise control over their head-to-tail (HT) ratios using palladium-catalyzed DArP. The ability to control this regioregularity allows for the fine-tuning of the polymer's electronic and optical properties.

| Catalyst System | Monomers | Key Feature | Reference |

|---|---|---|---|

| Palladium/Norbornene | Mono- and disubstituted thiophenes | Site-selective vicinal difunctionalization at C4 and C5 positions. | acs.org |

| Bis(alkoxo)palladium complex | Thiophenes and aryl/heteroaryl bromides | Efficient phosphine-free direct C-H arylation at the C2 position. | organic-chemistry.org |

Electrochemical Synthesis Approaches for this compound Analogs

Electrochemical synthesis offers a unique and versatile platform for the preparation of thiophene-based compounds and polymers. This method utilizes an electric current to drive chemical reactions, often providing milder reaction conditions and avoiding the need for harsh chemical oxidants or reductants. While direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical synthesis of functionalized thiophenes can be applied to its analogs.

Electropolymerization is a prominent electrochemical technique for generating polythiophene films directly onto an electrode surface. The properties of the resulting polymer, such as conductivity, morphology, and electroactivity, are highly dependent on the electrochemical parameters, including the applied potential, solvent, and electrolyte. For instance, the electrochemical polymerization of thiophene derivatives can be achieved through cyclic voltammetry or chronoamperometry, leading to the formation of uniform polymer films.

The synthesis of functionalized thiophenes, which can serve as precursors or analogs to this compound, can also be accomplished electrochemically. For example, the protection of a carboxylic acid group on a thiophene monomer can facilitate its electropolymerization, which can later be deprotected to yield a functionalized polymer. This strategy allows for the incorporation of various functional groups that might otherwise interfere with the polymerization process.

Furthermore, electrochemical methods can be employed for the synthesis of thiophene rings from acyclic precursors. These reactions often involve the electrochemically induced cyclization of substrates containing sulfur and a suitable carbon backbone. While specific examples for thiopheneethanol analogs are sparse, the broader field of electrochemical synthesis of heterocycles suggests the potential for developing novel routes to these compounds.

| Electrochemical Method | Substrate/Monomer | Product | Key Aspect |

|---|---|---|---|

| Electropolymerization (Cyclic Voltammetry) | Thiophene derivatives | Polythiophene films | Formation of uniform conductive polymer films on an electrode. |

| Electrochemical Cyclization | Functionalized acyclic precursors | Substituted thiophenes | Potential for novel, mild synthesis of the thiophene ring. |

Emerging Sustainable and Green Chemistry Methodologies in Thiopheneethanol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiophene derivatives to minimize environmental impact and enhance safety. These methodologies focus on the use of renewable resources, energy efficiency, and the reduction of hazardous waste.

One of the key areas of development is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research has demonstrated the feasibility of synthesizing thiophenes in more benign media such as water, ionic liquids, or deep eutectic solvents. mdpi.com For example, the Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been adapted to use a basic ionic liquid which acts as both the catalyst and the solvent. mdpi.com

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of thiophene oligomers. acs.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. Solvent-free, microwave-assisted Suzuki coupling reactions on a solid support like aluminum oxide have been shown to be a rapid and efficient route to highly pure thiophene oligomers. acs.org

Furthermore, the development of catalyst-free and metal-free reactions is a significant goal in green chemistry. For the synthesis of thiophenes, methods that utilize elemental sulfur in combination with base-free generation of a trisulfur (B1217805) radical anion have been developed, avoiding the need for metal catalysts. organic-chemistry.org These reactions proceed via the addition of the sulfur radical to alkynes, followed by cyclization. organic-chemistry.org

The application of these green methodologies to the synthesis of this compound and its precursors holds the promise of developing more sustainable and economically viable production processes. By focusing on atom economy, reducing waste, and utilizing safer reagents and conditions, the chemical industry can move towards a more environmentally responsible future. chemijournal.comresearchgate.net

| Green Chemistry Approach | Example Application in Thiophene Synthesis | Advantage | Reference |

|---|---|---|---|

| Use of Green Solvents | Gewald reaction in a basic ionic liquid. | Reduced toxicity and volatility of the reaction medium. | mdpi.com |

| Microwave-Assisted Synthesis | Suzuki coupling of thienyl boronic acids and bromides. | Drastically reduced reaction times and improved efficiency. | acs.org |

| Metal-Free Catalysis | Cyclization of alkynols with elemental sulfur. | Avoids the use of toxic and expensive metal catalysts. | organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies for 4 Methyl 3 Thiopheneethanol

Transformations Involving the Hydroxyl Group of 4-Methyl-3-thiopheneethanol

The primary alcohol moiety in this compound is a key site for derivatization, allowing for the introduction of various functional groups through well-established alcohol transformation reactions. These modifications can significantly alter the molecule's physical and chemical properties.

The hydroxyl group of this compound can be readily converted into an ester. Esterification is a common and versatile reaction for protecting the hydroxyl group or for synthesizing derivatives with altered properties. sigmaaldrich.com Standard methods for esterification are applicable, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

For the related compound 3-Thiopheneethanol (B104103), various ester derivatives have been synthesized, demonstrating the feasibility of these reactions. sigmaaldrich.comchemicalbook.com These include the formation of acetate (B1210297) and benzoate (B1203000) esters. sigmaaldrich.com Such reactions are typically high-yielding and proceed under mild conditions.

Table 1: Examples of Esterification Reactions with Thiophene-3-ethanol

| Reactant | Acylating Agent | Product | Reference |

| 3-Thiopheneethanol | Acetic Anhydride | 3-(2-Acetoxyethyl)thiophene | sigmaaldrich.com |

| 3-Thiopheneethanol | Benzoyl Chloride | 3-(2-(Benzoyloxy)ethyl)thiophene | sigmaaldrich.com |

The synthesis of ethers from this compound provides another pathway for derivatization. The Williamson ether synthesis is a classical and widely used method, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Other methods include reactions catalyzed by transition metals or acid-catalyzed additions to alkenes. organic-chemistry.org The synthesis of various ether derivatives of the parent compound, 3-thiopheneethanol, such as 3-(2-(benzyloxy)ethyl)thiophene and silyl (B83357) ethers like 3-[2-((trimethylsilyl)oxy)ethyl]thiophene, has been reported. sigmaaldrich.comchemicalbook.com These transformations highlight the utility of the hydroxyl group as a handle for creating C-O bonds and introducing a wide array of alkoxy functionalities.

The hydroxyl group can be substituted with a halogen atom (F, Cl, Br, I) to produce haloethyl thiophene (B33073) derivatives. These halogenated compounds are valuable synthetic intermediates, as the halogen can serve as a leaving group in subsequent nucleophilic substitution reactions. Standard reagents for this transformation include thionyl chloride (SOCl₂) for producing chlorides and phosphorus tribromide (PBr₃) for bromides. nih.gov These reagents convert the hydroxyl into a better leaving group, facilitating nucleophilic attack by the halide ion. libretexts.org For example, the reaction with thionyl chloride typically proceeds with retention of configuration in the absence of a base like pyridine, while inversion is observed in its presence. libretexts.org

Converting the hydroxyl group of this compound into a sulfonate ester is a critical transformation in organic synthesis. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups, far superior to the hydroxide (B78521) ion. libretexts.org This conversion activates the carbon atom for nucleophilic substitution and elimination reactions. The synthesis is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. lookchem.comorganic-chemistry.org The base neutralizes the HCl generated during the reaction. The reaction of 3-thiopheneethanol with both methanesulfonyl chloride and p-toluenesulfonyl chloride to produce the corresponding sulfonate esters has been shown to proceed in high yield. lookchem.com

Table 2: Synthesis of Sulfonate Esters from 3-Thiopheneethanol

| Alcohol | Sulfonylating Agent | Base | Product | Yield | Reference |

| 3-Thiopheneethanol | p-Toluenesulfonyl chloride | Triethylamine | 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate | 90-100% | lookchem.com |

| 3-Thiopheneethanol | Methanesulfonyl chloride | Triethylamine | 3-Thiopheneethanol methanesulfonate | 99-100% | lookchem.com |

Reactions on the Thiophene Ring of this compound

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The substituents on the ring dictate the rate and regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of aromatic compounds like thiophene. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The thiophene ring is more reactive towards EAS than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation.

In this compound, the regioselectivity of EAS is controlled by the combined directing effects of the sulfur heteroatom, the 3-(2-hydroxyethyl) group, and the 4-methyl group.

Thiophene Ring: The sulfur atom strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5), which are significantly more reactive than the β-positions (C3 and C4).

3-(2-hydroxyethyl) Group: This is an alkyl group, which is a weak activating group and is ortho, para-directing. Relative to the C3 position, it directs to the C2 and C4 positions.

4-Methyl Group: This is also a weak activating group and is ortho, para-directing. Relative to the C4 position, it directs to the C3 and C5 positions.

Considering these effects, the C2 and C5 positions are the most likely sites for electrophilic attack. The 3-(2-hydroxyethyl) group activates the C2 position, while the 4-methyl group activates the C5 position. Both positions are also inherently activated by the sulfur atom. Therefore, EAS reactions such as halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), and sulfonation (SO₃/H₂SO₄) are expected to yield a mixture of 2- and 5-substituted products. masterorganicchemistry.comyoutube.com The precise ratio of these products would depend on the specific electrophile and reaction conditions.

Table 3: Predicted Regioselectivity of EAS on this compound

| Position | Influence of Sulfur | Influence of 3-(CH₂CH₂OH) | Influence of 4-(CH₃) | Overall Predicted Reactivity |

| C2 | Strong Activation | Activation (ortho) | Neutral | High |

| C5 | Strong Activation | Neutral | Activation (ortho) | High |

Metalation and Functionalization at Unsubstituted Thiophene Positions (e.g., C2, C5)

The thiophene ring is known for its susceptibility to deprotonation at the carbon atoms adjacent to the sulfur, known as the α-positions (C2 and C5), a process facilitated by strong organolithium bases. For this compound, the unsubstituted C2 and C5 positions are prime targets for directed metalation, a powerful strategy for introducing a wide array of functional groups with high regioselectivity. wikipedia.org

The process typically involves treating the thiophene derivative with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, often in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). baranlab.org For π-electron rich heterocycles like thiophene, lithiation at the C2 position is highly favored over other positions, even when directing groups are present elsewhere on the ring. uwindsor.ca The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles to yield C2- or C5-functionalized products.

Table 1: Potential Functionalization Reactions at C2/C5 of this compound via Lithiation

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyls | Acetaldehyde (CH₃CHO) | Hydroxyethyl (B10761427) (-CH(OH)CH₃) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Esters | Isopropyl pinacol (B44631) borate | Pinacol boronate ester (-B(pin)) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

The substituents already present on the ring—the methyl group at C4 and the ethanol (B145695) group at C3—play a significant role. The hydroxyl moiety of the ethanol side chain possesses an acidic proton and must be protected prior to metalation to prevent the consumption of the organolithium base. Common protecting groups for alcohols, such as a silyl ether, can be employed for this purpose. Once functionalization is complete, the protecting group can be removed under mild conditions. This strategy opens a pathway to complex, polysubstituted thiophenes derived from this compound. acs.orgnih.gov

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway generally uncharacteristic for electron-rich aromatic systems like thiophene. imperial.ac.uk SNAr reactions typically require the aromatic ring to be significantly electron-deficient, a condition achieved by the presence of one or more potent electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) positioned ortho or para to a suitable leaving group (typically a halide). nih.govresearchgate.net These electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the stepwise addition-elimination mechanism. uoanbar.edu.iq

The structure of this compound lacks the necessary features to facilitate a conventional SNAr reaction. The methyl (-CH₃) and hydroxyethyl (-CH₂CH₂OH) substituents are considered electron-donating or weakly activating groups, which increase the electron density of the thiophene ring. This inherent electron-rich nature makes the ring resistant to attack by nucleophiles. Furthermore, for an SNAr reaction to occur, a good leaving group must be present on the ring, which is not the case in the parent compound. Therefore, direct nucleophilic substitution on the thiophene ring of this compound is not a viable synthetic strategy under standard SNAr conditions.

Polymerization Chemistry of this compound Derivatives

Chemical Oxidation Polymerization Techniques (e.g., FeCl₃ Initiated)

Chemical oxidative polymerization is a widely used, straightforward, and cost-effective method for synthesizing polythiophenes. chalmers.se For derivatives of this compound, this process involves the use of a strong oxidizing agent, most commonly anhydrous iron(III) chloride (FeCl₃), to initiate polymerization. kpi.ua The reaction proceeds via the oxidation of the monomer at its most electron-rich positions—the unsubstituted C2 and C5 carbons—to form radical cations. researchgate.netrloginconsulting.com These radical species then couple, typically through α-α linkages (C2 to C5'), to propagate the polymer chain.

The polymerization mechanism is thought to involve the solid surface of FeCl₃, which acts as a catalyst. kpi.ua The monomer coordinates to the iron(III) centers, facilitating the one-electron oxidation to the radical cation. Subsequent coupling and deprotonation steps lead to the formation of dimer, trimer, and eventually, the final polymer.

The substituents on the thiophene ring influence the properties of the resulting polymer. The methyl group at the C4 position and the ethanol group at the C3 position will render the polymer soluble in various organic solvents, improving its processability. The polymerization of 3,4-disubstituted thiophenes ensures a regioregular polymer structure, as polymerization can only occur through the 2 and 5 positions, leading to a consistent head-to-tail linkage.

Table 2: Typical Conditions for FeCl₃-Initiated Polymerization of Substituted Thiophenes

| Monomer | Oxidant | Monomer:Oxidant Ratio | Solvent | Temperature (°C) | Resulting Polymer Properties |

| 3-Alkylthiophenes | FeCl₃ | 1:3 - 1:4 | Chloroform, Dichloromethane | 0 - 25 | Soluble, good conductivity after doping |

| Monosubstituted Bithiophenes | FeCl₃ | 1:2.5 | Chloroform | 25 | Tunable electronic properties |

| DAD Monomers | FeCl₃ | 1:2.2 | Chloroform, o-dichlorobenzene | 25 | Low bandgap, suitable for photovoltaics |

DAD: Donor-Acceptor-Donor

Electrochemical Polymerization of this compound Monomers

Electrochemical polymerization offers a high degree of control over the synthesis of conductive polymer films, allowing for direct deposition onto an electrode surface. winona.edu For a monomer like this compound, this technique involves the anodic oxidation of the monomer in an electrolyte solution. By applying a specific potential, the thiophene monomer is oxidized at the working electrode to form a radical cation. researchgate.net These radical cations then couple, similar to the chemical oxidation process, to form polymer chains that precipitate onto the electrode surface as a thin, often electroactive, film. dtic.mil

The key parameters that control the electropolymerization process and the final properties of the polymer film include the monomer concentration, the nature of the solvent and supporting electrolyte, the applied potential or current density, and the number of potential cycles. acs.orgjept.de The oxidation potential required for polymerization depends on the specific substituents on the thiophene ring; electron-donating groups generally lower the potential needed for oxidation. The presence of other thiophene species, such as bithiophene or terthiophene, can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil

Table 3: Parameters in Electrochemical Polymerization of Thiophene Derivatives

| Parameter | Typical Range/Values | Influence on Polymer Film |

| Monomer Concentration | 0.05 - 0.5 M | Affects polymerization rate and film thickness |

| Solvent | Acetonitrile, Dichloromethane | Influences solubility of monomer and polymer, and ion conductivity |

| Supporting Electrolyte | TBABF₄, LiClO₄ (0.1 M) | Provides conductivity to the solution |

| Applied Potential | 1.0 - 1.8 V (vs. Ag/AgCl) | Determines the rate of monomer oxidation |

| Scan Rate (Cyclic Voltammetry) | 20 - 100 mV/s | Affects film morphology and adhesion |

TBABF₄: Tetrabutylammonium tetrafluoroborate; LiClO₄: Lithium perchlorate

Controlled Radical Polymerization (CRP) of Methacrylate (B99206) Derivatives of Thiopheneethanol (e.g., ATRP)

To utilize controlled radical polymerization (CRP) techniques, the this compound molecule must first be modified. The hydroxyl group of the ethanol side chain can be readily converted into a polymerizable methacrylate group through esterification with methacryloyl chloride or methacrylic anhydride. This yields a novel monomer, 4-methyl-3-thiopheneethyl methacrylate.

This thiophene-functionalized methacrylate monomer is an excellent candidate for CRP techniques like Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.edu The process involves a reversible deactivation mechanism where a transition metal complex (e.g., a copper or iron halide with a ligand) reversibly transfers a halogen atom to the growing polymer chain, maintaining a low concentration of active radicals and thus minimizing termination reactions. mdpi.comijpras.com

The resulting polymer, poly(4-methyl-3-thiopheneethyl methacrylate), would be a well-defined polymer with thiophene units regularly spaced along a flexible polymethacrylate (B1205211) backbone. This structure is ideal for creating materials where the electronic properties of the thiophene units can be combined with the processability of the methacrylate backbone.

Table 4: Representative Conditions for ATRP of Functional Methacrylates

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Result |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | CuBr / bipyridine | Toluene | 90 | Controlled Mₙ, Mₙ/Mₙ < 1.3 |

| Glycidyl Methacrylate (GMA) | Diethyl 2-bromo-2-methylmalonate | Cu(TPMA)Br₂ | Anisole | 60 | Well-defined polymer, Mₙ/Mₙ < 1.2 |

| 2-Hydroxyethyl Methacrylate (HEMA) | Ethyl 2-bromoisobutyrate | CuBr / PMDETA | Water/Methanol | 25 | Controlled polymerization |

TPMA: Tris(2-pyridylmethyl)amine; PMDETA: Pentamethyldiethylenetriamine

Copolymerization Strategies with Other Conjugated Monomers

To finely tune the optoelectronic properties of materials derived from this compound, its derivatives can be copolymerized with other conjugated monomers. This strategy allows for the creation of copolymers with tailored band gaps, charge transport characteristics, and solubility. aip.org The this compound monomer, or a functionalized version of it, can be incorporated into a polymer backbone alongside other monomers such as different thiophene derivatives, selenophenes, fluorenes, or benzothiadiazoles. rsc.org

Various cross-coupling polymerization methods are employed for this purpose, including Grignard Metathesis (GRIM), Stille, and Suzuki polymerizations. These methods allow for the synthesis of random, alternating, or even block copolymers depending on the reactivity of the monomers and the polymerization technique used. nih.gov For instance, by tuning the organometallic function on different thiophene comonomers, it is possible to influence their reactivity ratios and thus control the resulting copolymer structure. rsc.org The incorporation of the this compound unit can enhance solubility and provide a site for further post-polymerization modification via the hydroxyl group.

Table 5: Examples of Copolymerization with Thiophene Derivatives

| Thiophene Comonomer | Second Comonomer | Polymerization Method | Key Property of Copolymer |

| 3-Dodecylthiophene | 3-(Triethylene glycol)thiophene | GRIM | Mixed ionic/electronic conductivity |

| 3-Hexylthiophene | 3,4-Ethylenedioxythiophene (B145204) (EDOT) | GRIM | High regioregularity, modified morphology |

| Thiophene | Aniline | Electrochemical | Extended π-conjugation, enhanced stability |

| 3-Alkylthiophene | Benzothiadiazole | Stille / Suzuki | Low band gap for photovoltaic applications |

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 3 Thiopheneethanol and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-Methyl-3-thiopheneethanol.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring, the methylene (B1212753) protons of the ethanol (B145695) group, the hydroxyl proton, and the methyl protons. The two aromatic protons on the thiophene ring would appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene group adjacent to the ring and the one adjacent to the hydroxyl group would likely appear as triplets in the aliphatic region. The methyl group protons would present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display signals for the four distinct carbons of the thiophene ring, the two carbons of the ethanol side chain, and the single carbon of the methyl group. spectrabase.com The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂-OH linkage. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Thiophene-H (C2) | ~6.9 | ~122.0 | d |

| Thiophene-H (C5) | ~7.1 | ~128.0 | d |

| -CH₂- (ring adjacent) | ~2.9 | ~30.0 | t |

| -CH₂-OH | ~3.8 | ~62.0 | t |

| -OH | Variable | - | s (broad) |

| -CH₃ | ~2.2 | ~15.0 | s |

| Thiophene-C (C3) | - | ~138.0 | s |

| Thiophene-C (C4) | - | ~135.0 | s |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. globalresearchonline.net The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic methyl and methylene groups are expected in the 2800-3100 cm⁻¹ region. nih.govsapub.org The C=C stretching vibrations of the thiophene ring typically appear in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching mode of the thiophene ring can be observed at lower wavenumbers, often between 600-800 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. While the O-H stretch is typically weak in Raman, the C-H and C=C stretching vibrations provide a characteristic fingerprint of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH | Stretching | 3200-3600 (Strong, Broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | Strong |

| Aliphatic C-H | Stretching | 2850-2960 (Medium-Strong) | Strong |

| Thiophene C=C | Ring Stretching | 1300-1550 (Variable) | Strong |

| C-O | Stretching | 1050-1150 (Strong) | Medium |

| C-S | Stretching | 600-800 (Weak-Medium) | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Conjugation and Optical Properties

UV-Visible (UV-Vis) and photoluminescence spectroscopy are used to study the electronic transitions within the molecule, providing information on its conjugation and optical properties.

UV-Vis Spectroscopy: Thiophene and its derivatives are known to absorb in the UV region due to π-π* electronic transitions within the aromatic ring. biointerfaceresearch.com For this compound, the absorption maximum (λmax) is expected to be in the range of 230-260 nm. The specific position of the peak can be influenced by the solvent polarity. biointerfaceresearch.com The methyl and ethanol substituents are not expected to significantly shift the absorption wavelength compared to the parent thiophene chromophore.

Photoluminescence: Many thiophene compounds exhibit fluorescence. biointerfaceresearch.com Upon excitation at a wavelength near its absorption maximum, this compound may exhibit photoluminescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). researchgate.net The quantum yield and emission wavelength are key parameters for applications in optoelectronic materials. Studies on related thiophene-based polymers show emission that can be tuned based on the polymer structure and aggregation state. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

For this compound (C₇H₁₀OS), the molecular weight is 142.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (-CH₃): Resulting in a fragment at m/z = 127.

Loss of water (-H₂O): From the alcohol group, leading to a peak at m/z = 124. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols, which could lead to a stable oxonium ion. libretexts.orgdocbrown.info

Cleavage of the ethyl group: A break between the thiophene ring and the ethanol side chain could produce a fragment corresponding to the methyl-thienyl moiety.

The relative abundance of these fragment ions helps to confirm the proposed structure. chemguide.co.ukmiamioh.edu

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₇H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 127 | [C₆H₇OS]⁺ | M⁺ - •CH₃ |

| 124 | [C₇H₈S]⁺ | M⁺ - H₂O |

| 111 | [C₆H₇S]⁺ | M⁺ - •CH₂OH |

| 97 | [C₅H₅S]⁺ | Thienyl cation |

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution (HPLC, GC, GPC)

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Both HPLC and GC are routinely used to determine the purity of this compound. thno.org In GC, the compound's volatility allows it to be separated from non-volatile impurities. In reversed-phase HPLC, the compound would be separated based on its polarity. In either technique, the purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is not used for small molecules but is the primary technique for characterizing polymers. chromatographyonline.com If this compound were used as a monomer to synthesize a polymer, GPC would be essential for determining the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). chromatographyonline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.

For this compound (C₇H₁₀OS):

Molecular Weight: 142.22 g/mol

Theoretical Composition:

Carbon (C): 59.12%

Hydrogen (H): 7.09%

Oxygen (O): 11.25%

Sulfur (S): 22.54%

A close match between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

Thermal Analysis Techniques (DSC, TGA) for Polymer Characterization

While thermal analysis can be applied to small molecules to determine melting and boiling points, its utility is most pronounced in the characterization of polymers. For polymers derived from this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about their thermal properties and stability. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a polymer, DSC can identify the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com It can also detect melting temperatures (Tm) and crystallization temperatures (Tc) for semi-crystalline polymers. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. netzsch.com This technique is used to assess the thermal stability of a polymer. The TGA curve provides the decomposition temperature, which indicates the temperature at which the polymer begins to degrade. This is a crucial parameter for determining the processing window and service temperature of a polymeric material. mdpi.comresearchgate.net

Applications and Research Trajectories of 4 Methyl 3 Thiopheneethanol Derivatives in Advanced Materials Science

Development of Conjugated Polymers and Oligomers from 4-Methyl-3-thiopheneethanol Monomers

The presence of the ethanol (B145695) group on the thiophene (B33073) ring allows for the synthesis of a variety of conjugated polymers and oligomers with unique properties. The hydroxyl functionality can be leveraged for post-polymerization modifications, enabling the creation of a library of materials from a single monomer.

Synthesis and Characterization of Poly(this compound) and Copolymers

The synthesis of poly(this compound) can be achieved through chemical oxidative polymerization. This method typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units. For instance, the synthesis of the closely related poly(3-thiopheneethanol) (PTE) has been successfully demonstrated using this approach. In a typical procedure, the monomer is dissolved in a suitable solvent like chloroform, and a suspension of anhydrous FeCl₃ is added under an inert atmosphere. The reaction proceeds at room temperature, and the resulting polymer is precipitated, purified through washing and Soxhlet extraction to remove residual catalyst and oligomers, and finally dried.

Copolymerization of this compound with other thiophene derivatives, such as 3-methoxythiophene, can be employed to further tune the material's properties. The synthesis of copolymers like poly(3-methoxythiophene-co-3-thiopheneethanol) (PMOT-co-TE) has been reported, demonstrating the feasibility of incorporating the thiopheneethanol moiety into a copolymer structure researchgate.net. The molar ratio of the comonomers can be varied to achieve desired electronic and optical characteristics.

The characterization of these polymers relies on a suite of analytical techniques to confirm their structure and properties. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational bands of the functional groups present in the polymer, confirming the successful incorporation of the monomer units. For poly(3-thiopheneethanol), characteristic bands would include those associated with the thiophene ring, C-H bonds, and the O-H and C-O stretching of the ethanol group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the polymer structure, aiding in the confirmation of the polymer's constitution and regioregularity.

| Polymer | Monomers | Polymerization Method | Key Characterization Findings |

| Poly(3-thiopheneethanol) (PTE) | 3-thiopheneethanol (B104103) | Chemical Oxidative Polymerization (FeCl₃) | FTIR confirmed the presence of characteristic thiophene and ethanol vibrational bands. Thermal analysis showed the polymer's stability. |

| Poly(3-methoxythiophene-co-3-thiopheneethanol) (PMOT-co-TE) | 3-methoxythiophene, 3-thiopheneethanol | Chemical Oxidative Copolymerization (FeCl₃) | Spectrometric analysis demonstrated the successful synthesis of the copolymer with the presence of bands from both monomer units. |

Investigation of Electronic and Optoelectronic Properties (e.g., Charge Transport, Band Gap Modulation, Photoluminescence)

The electronic and optoelectronic properties of poly(this compound) and its copolymers are of significant interest for their potential applications in electronic devices. The introduction of substituents on the polythiophene backbone can significantly influence these properties. The methyl group at the 4-position is expected to enhance the solubility and processability of the polymer, which can in turn affect the morphology of thin films and, consequently, charge transport.

Photoluminescence: Polythiophene derivatives are known for their photoluminescent properties, emitting light in the visible region of the electromagnetic spectrum. Poly(3-thiopheneethanol) and its copolymers have been shown to emit light in the orange region researchgate.net. The photoluminescence (PL) spectra of these materials provide insights into their emissive properties and potential for use in light-emitting devices. The position and intensity of the PL peak can be influenced by the polymer's chemical structure, conformation, and the extent of π-conjugation.

| Property | Influencing Factors | Expected Trends for Poly(this compound) |

| Charge Transport | Polymer regioregularity, thin-film morphology, intermolecular interactions. | The methyl group may improve solubility and ordering, potentially enhancing charge mobility. |

| Band Gap | Substituent electronic effects (donating/withdrawing), polymer conformation. | The electron-donating methyl and ethanol groups are expected to slightly lower the band gap compared to unsubstituted polythiophene. |

| Photoluminescence | Extent of π-conjugation, presence of quenching sites, interchain interactions. | Expected to exhibit photoluminescence in the visible spectrum, with the emission wavelength tunable through copolymerization. |

Applications in Organic Electronic Devices (e.g., Organic Field-Effect Transistors, Organic Photovoltaics, Organic Light-Emitting Diodes)

The tunable electronic properties and solution processability of polythiophene derivatives make them promising candidates for various organic electronic devices.

Organic Field-Effect Transistors (OFETs): In OFETs, the active semiconductor layer is responsible for charge transport between the source and drain electrodes, modulated by a gate voltage. The performance of an OFET is largely dependent on the charge carrier mobility of the semiconductor. Functionalized polythiophenes, including those with alkyl and alcohol groups, have been investigated as the active layer in OFETs. The hydroxyl group in poly(this compound) could potentially be used to modify the interface with the dielectric layer, which might lead to improved device performance.

Organic Photovoltaics (OPVs): OPVs utilize a blend of an electron-donating polymer and an electron-accepting material to generate electricity from light. Polythiophenes are widely used as the donor material in OPV devices. The band gap of the donor polymer is a critical parameter that determines the range of the solar spectrum that can be absorbed. The ability to tune the band gap of poly(this compound) through copolymerization or other modifications could be advantageous for optimizing the performance of OPVs.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, a thin film of an organic material emits light in response to an electric current. The color of the emitted light is determined by the band gap of the emissive material. Polythiophene derivatives have been explored for their potential as emissive layers in OLEDs, particularly for red-orange light emission researchgate.net. The photoluminescent properties of poly(this compound) suggest its potential utility in this application.

Functional Materials Development and Sensing Platforms

The presence of the hydroxyl group in this compound provides a reactive site for the development of functional materials and sensing platforms. This functionality allows for the covalent attachment of other molecules, nanoparticles, or surfaces, leading to materials with tailored properties and functionalities.

Fabrication of Chemical Sensing Devices

Polythiophene-based chemical sensors operate on the principle that the interaction of an analyte with the polymer film causes a measurable change in its electrical or optical properties. The hydroxyl group of poly(this compound) can enhance the sensitivity and selectivity of the sensor towards certain analytes through hydrogen bonding interactions. For example, sensors for volatile organic compounds (VOCs) can be fabricated by depositing a thin film of the polymer onto an electrode. The adsorption of polar VOCs onto the polymer surface can alter its conductivity, which can be measured as the sensor response. The methyl group can also influence the sensor's response by modifying the polymer's morphology and its interaction with nonpolar analytes.

Exploration in Biosensing Applications (excluding clinical studies)

The hydroxyl group of poly(this compound) is particularly attractive for biosensing applications as it provides a convenient handle for the immobilization of biomolecules such as enzymes and antibodies. Covalent attachment of these biorecognition elements to the polymer backbone can lead to the development of highly specific and sensitive biosensors. For instance, an enzyme-based biosensor could be fabricated by immobilizing an enzyme onto a poly(this compound)-coated electrode. The enzymatic reaction with its substrate would produce a change in the local environment (e.g., pH, concentration of an electroactive species) that can be detected by the polymer, resulting in a measurable signal. The conducting nature of the polythiophene backbone can facilitate efficient signal transduction.

Integration into Polymer Blends and Nanocomposites for Enhanced Performance

The incorporation of functionalized thiophene derivatives into polymer blends and nanocomposites represents a promising strategy for developing materials with enhanced properties. While direct studies on this compound are limited, the broader class of side-chain-functionalized polythiophenes offers insights into its potential. These derivatives can act as additives or comonomers to improve the performance of materials used in applications such as organic solar cells.

For instance, the introduction of side-chain-functionalized polythiophene analogues into bulk heterojunction (BHJ) solar cells has been shown to enhance power conversion efficiency (PCE). acs.org These functionalized polymers can localize at the interface between the electron donor and acceptor phases, reducing charge recombination and improving charge collection. acs.org Derivatives of this compound, with their reactive hydroxyl group, could be further functionalized to create additives that promote favorable morphology and interfacial properties in polymer blends. The methyl group at the 4-position can also influence the solubility and processing characteristics of the resulting polymers, allowing for better control over the active layer's nanostructure in organic electronic devices.

| Polymer Additive Type | Effect on BHJ Solar Cell Performance | Potential Role of this compound Derivative |

| Side-chain-functionalized Polythiophene | Increased short-circuit current, decreased series resistance, increased PCE. acs.org | Could be functionalized to act as an interfacial modifier, improving charge transport. |

| Enhanced charge carrier lifetimes. acs.org | The specific side chain could be tailored to optimize the dipole at the donor-acceptor interface. |

Synthesis and Study of Chiral Polythiophene Structures Derived from this compound

The synthesis of chiral polythiophenes is a significant area of research, as these materials exhibit unique chiroptical properties and have potential applications in chiral sensing and separation. nih.govrsc.orgresearchgate.netnih.govtue.nl The introduction of a chiral center into the side chain of a polythiophene can induce a helical conformation in the polymer backbone, leading to strong circular dichroism (CD) signals.

This compound serves as a strategic precursor for the synthesis of chiral thiophene monomers. The hydroxyl group can be reacted with chiral acids or alcohols to introduce a stereogenic center. For example, 3-thienylethanol has been used as a starting material to append a chiral moiety, which is then polymerized to yield a chiral polythiophene. nih.gov The presence of the methyl group on the thiophene ring in this compound can influence the polymerization process and the final properties of the polymer, such as its solubility and thermal stability.

The general approach involves the synthesis of a non-racemic 3-substituted thiophene monomer, which is then subjected to chemical or electrochemical polymerization. nih.govrsc.org The resulting chiral polymers can be characterized by various spectroscopic techniques to confirm their optical activity and structural properties.

| Monomer Synthesis Step | Description | Relevance to this compound |

| Functionalization of the Hydroxyl Group | Reaction of the ethanol side chain with a chiral molecule to introduce a stereocenter. nih.gov | The hydroxyl group of this compound is the key reactive site for introducing chirality. |

| Polymerization | Chemical or electrochemical oxidation of the chiral monomer to form the polythiophene. nih.govrsc.org | The 4-methyl group may affect the regioselectivity of the polymerization and the properties of the resulting chiral polymer. |

Role of this compound as a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

Thiophene derivatives are fundamental building blocks in organic synthesis due to their versatile reactivity. This compound, with its bifunctional nature (a nucleophilic hydroxyl group and an aromatic thiophene ring), is a valuable intermediate for the construction of more complex molecular architectures. While specific multi-step syntheses detailing the use of this compound are not widely reported, the known reactivity of 3-thiopheneethanol provides a strong basis for its potential applications. google.com

The synthesis of 3-thiopheneethanol itself can be achieved through various methods, including the reduction of thiophene-3-acetic acid. lookchem.com A method for synthesizing 3-thiopheneethanol that avoids the use of hazardous reagents like ethylene (B1197577) oxide has been patented, highlighting its industrial relevance. google.com The presence of the methyl group in this compound can be leveraged to influence the electronic properties and steric hindrance of subsequent reaction products, offering a handle for fine-tuning the properties of the target molecules.

Precursor for Pharmacologically Relevant Scaffolds (focus on chemical synthesis aspects)

The thiophene nucleus is a common scaffold in a wide range of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties. nih.goveprajournals.comresearchgate.net Thiophene derivatives are often used as bioisosteres for benzene (B151609) rings in drug design, leading to compounds with improved therapeutic profiles.

This compound can serve as a starting material for the synthesis of various thiophene-based therapeutic agents. The hydroxyl group allows for the introduction of different functional groups through esterification or etherification, while the thiophene ring can undergo electrophilic substitution reactions. For example, thiophene derivatives have been used in the synthesis of analogues of the analgesic Pravadoline. nih.gov The synthetic versatility of this compound makes it a valuable precursor for creating libraries of novel compounds for drug discovery.

| Thiophene-Based Drug Scaffold | Therapeutic Area | Potential Synthetic Route from this compound |

| Thieno[2,3-b]pyrroles | Analgesics nih.gov | The thiophene ring can be a core component, with the side chain modified to build the pyrrole ring system. |

| Substituted Thiophenes | Anti-inflammatory, Antimicrobial nih.goveprajournals.com | The ethanol side chain can be converted to other functional groups to modulate biological activity. |

Reagents for Bioconjugation and Chemical Labeling Research (e.g., Tryptophan Labeling)

The development of selective methods for the chemical modification of proteins is a crucial tool in chemical biology. Thiophene-based reagents have emerged as effective tools for the selective labeling of amino acid residues, particularly tryptophan. researchgate.netnih.govresearchgate.netchemrxiv.orgnih.gov

Derivatives of thiophene-ethanol can be designed as labeling reagents. For instance, azide-containing thiophene-ethanol reagents have been synthesized for the metal-free modification of tryptophan residues in peptides. researchgate.net The synthesis involves modifying the thiophene ring or the ethanol side chain to include a reactive handle, such as an azide, which can then be used in bioorthogonal chemistry.

The general synthetic strategy for such a labeling reagent derived from this compound would involve the conversion of the hydroxyl group to a leaving group, followed by substitution with an azide. This creates a bifunctional reagent where the thiophene moiety facilitates the selective interaction with tryptophan, and the azide allows for subsequent conjugation to other molecules via click chemistry.

| Reagent Type | Target Amino Acid | Labeling Chemistry | Synthetic Precursor |

| Azide-containing thiophene-ethanol | Tryptophan | Metal-free modification researchgate.net | This compound |

| Thiophene-based electrophiles | Tryptophan | Covalent modification nih.govresearchgate.net | Functionalized this compound |

Future Perspectives and Unaddressed Research Challenges for 4 Methyl 3 Thiopheneethanol

Advancements in Highly Efficient and Atom-Economical Synthetic Pathways

The traditional synthesis of thiophene (B33073) derivatives, such as the Paal-Knorr or Gewald reactions, often involves harsh conditions and can generate significant chemical waste. nih.gov A primary challenge for the future is the development of more efficient and sustainable methods for producing 4-Methyl-3-thiopheneethanol. Research is shifting towards atom-economical pathways that maximize the incorporation of starting materials into the final product, thereby minimizing byproducts.

Key areas for future investigation include:

Transition-Metal-Free Synthesis : Developing synthetic routes that avoid heavy metal catalysts is a significant goal for green chemistry. nih.gov Strategies utilizing reactions between substituted buta-1-enes and a sulfur source like potassium sulfide, which proceed via the cleavage of multiple C-H bonds, offer a promising, atom-economical alternative. organic-chemistry.org

Catalyst-Transfer Polycondensation (CTP) : For creating polymers from thiophene derivatives, CTP is a controlled method that can be further optimized for monomers like this compound to produce well-defined materials. cmu.edu

Gold-Catalyzed Carbothiolation : This method provides an atom-economic approach to synthesizing sulfur-containing heterocycles and could be adapted for the specific substitution pattern of this compound. derpharmachemica.com

Flow Chemistry : Implementing continuous flow processes for the synthesis could enhance safety, improve reproducibility, and allow for easier scalability compared to traditional batch methods.

Table 1: Comparison of Synthetic Strategies for Thiophene Derivatives

| Synthetic Method | Key Advantages | Potential Challenges for this compound |

|---|---|---|

| Paal-Knorr Synthesis | Well-established, uses 1,4-dicarbonyl precursors. | Often requires harsh reagents like phosphorus pentasulfide, leading to low atom economy. derpharmachemica.com |

| Gewald Aminothiophene Synthesis | Efficient for producing 2-aminothiophenes. pharmaguideline.com | Not directly applicable for the target structure but highlights base-catalyzed cyclization principles. |

| C-H Arylation | Reduces pre-functionalization steps, high atom economy. nih.gov | Requires careful control of regioselectivity to achieve the desired 3,4-substitution pattern. |

| Metal-Free Cyclizations | Environmentally benign, avoids toxic metal waste. organic-chemistry.orgthieme-connect.com | May require optimization of reaction conditions (temperature, solvent) to achieve high yields. |

Novel Functionalization Strategies for Tailored Material Properties

The this compound molecule possesses two key sites for functionalization: the aromatic thiophene ring and the terminal hydroxyl group of the ethanol (B145695) side chain. Future research will focus on leveraging these sites to build complex architectures with precisely controlled properties.

Functionalization of the Hydroxyl Group : The -OH group is a versatile handle for introducing a wide array of functionalities. Esterification or etherification can be used to attach this building block to other molecules, including polymers, surfaces, or biologically active compounds. This could lead to the development of "hairy-rod" type conjugated polymers, where a rigid polythiophene backbone is grafted with flexible side chains derived from this compound, potentially enhancing solubility and processability. nih.gov

Electrophilic Substitution on the Thiophene Ring : The thiophene ring is more reactive than benzene (B151609) towards electrophilic substitution, typically at the C2 and C5 positions. nih.govpharmaguideline.com This reactivity can be exploited to introduce halogens, acyl groups, or other functionalities, which can then serve as handles for cross-coupling reactions (e.g., Suzuki, Stille) to create oligomers and polymers. nih.gov The methyl group at the 4-position will influence the regioselectivity of these substitutions, a factor that requires systematic investigation.

Polymerization : The molecule can be used as a monomer to synthesize novel polythiophenes. The ethanol side chain could impart unique properties such as improved solubility or self-assembly behavior in the resulting polymer. Oxidative polymerization, either chemically or electrochemically, is a common method for creating polythiophenes. wikipedia.org

Exploration of Structure-Property Relationships for Advanced Material Design

A significant unaddressed challenge is to establish clear relationships between the molecular structure of this compound derivatives and their resulting material properties. The interplay between the electron-rich thiophene core and the specific side chains at the 3- and 4-positions is expected to have a profound impact on the electronic and photophysical characteristics of any resulting oligomers or polymers. researchgate.net

Future research should systematically investigate how modifications to the this compound structure influence:

Electronic Properties : How do changes in the side chains affect the ionization potential, electron affinity, and bandgap of the material? This is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov

Optical Properties : The structure will determine the absorption and emission spectra of the material. Fine-tuning the molecular design can lead to materials with specific colors for electrochromic devices or tailored absorption profiles for light-harvesting applications. researchgate.net

Morphology and Processability : The side chains play a critical role in determining the solid-state packing, solubility, and thin-film forming capabilities of thiophene-based materials. Understanding these relationships is key to fabricating efficient electronic devices.

Scalability and Sustainable Production Considerations for Research Materials

For any promising material discovered in the lab, the ability to produce it on a larger scale is a critical hurdle. The future development of this compound-based materials must address the challenges of scalable and sustainable synthesis from the outset. While industrial methods exist for producing unsubstituted thiophene, scaling up the synthesis of a specific, multi-substituted derivative is a different challenge. derpharmachemica.compharmaguideline.com

Key considerations for future work include:

Cost and Availability of Starting Materials : Research should focus on synthetic routes that utilize inexpensive and readily available precursors.

Process Optimization : Reaction conditions must be optimized to maximize yield and purity while minimizing energy consumption and the use of hazardous solvents. An optimized synthetic methodology is crucial for efficient and scalable access. researchgate.net

Lifecycle Assessment : A holistic view of the material's environmental impact, from synthesis to degradation, is necessary. The incorporation of biodegradable side chains, for instance, could be a valuable strategy for creating more sustainable electronic materials. nih.gov

Interdisciplinary Research Opportunities for this compound Derivatives

The unique structure of this compound makes it a versatile platform for interdisciplinary research, bridging materials chemistry with biology, physics, and engineering. The hydroxyl functionality, in particular, opens doors to applications beyond traditional electronics.

Potential areas for interdisciplinary collaboration include:

Bioelectronics and Biosensors : The ethanol side chain can be used to immobilize enzymes, antibodies, or DNA, creating functional bio-interfaces. Thiophene-based conductive polymers are excellent candidates for transducing biological recognition events into measurable electronic signals. nih.gov

Drug Delivery : The biocompatibility of certain thiophene derivatives, combined with the ability to attach therapeutic agents to the side chain, could lead to novel drug delivery systems.

Organic Photovoltaics (OPVs) : Derivatives can be designed as donor or acceptor materials in bulk heterojunction solar cells. The structure can be tuned to optimize light absorption and charge transport.

Smart Materials : By incorporating this compound into larger molecular systems, it may be possible to create materials that respond to external stimuli such as light, heat, or the presence of specific chemicals, for applications in sensing and actuation.

Q & A

Q. What are the common synthetic routes for 4-methyl-3-thiopheneethanol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A typical synthesis involves condensation reactions using thiophene derivatives and aldehydes. For example, reacting malononitrile or cyanoacetamide with 3-thiophenecarboxaldehyde derivatives in the presence of aluminum oxide as a catalyst under reflux conditions (e.g., in ethanol at 80°C for 6–8 hours) . Optimization includes adjusting solvent polarity (e.g., switching from ethanol to THF for higher yields), monitoring reaction progress via TLC, and isolating products via column chromatography (silica gel, hexane/ethyl acetate gradient). Full characterization (NMR, IR, mass spectrometry) is critical to confirm purity and structure .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Dissolve the compound in deuterated methanol (CD3OD) or chloroform (CDCl3) at ~8 mg/mL. Key signals include the thiophene ring protons (δ 6.8–7.2 ppm) and the ethanol moiety (δ 3.6–4.0 ppm for -CH2OH). Compare with literature data to resolve ambiguities .

- IR Spectroscopy : Look for O-H stretching (~3200–3500 cm⁻¹) and C-S/C-O bonds (1050–1250 cm⁻¹). Assign peaks using computational tools like Gaussian or ACD/ChemSketch .

- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion peaks (e.g., m/z 142 for [M+H]+). Fragmentation patterns help validate structural motifs .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store the compound in amber vials at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via periodic HPLC analysis (C18 column, methanol/water mobile phase, UV detection at 254 nm). Avoid prolonged exposure to light or humidity, as thiophene derivatives are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or impurities. To resolve:

Q. What strategies are effective in optimizing the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Regioselectivity in thiophene systems depends on directing groups and reaction conditions. For example:

Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model protonation states at different pH levels. Calculate pKa values with ChemAxon or SPARC. Validate predictions experimentally via UV-Vis titration (monitor absorbance changes at 280 nm) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing inconsistent yield data in multi-step syntheses of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to assess significance. For batch inconsistencies, conduct impurity profiling via HPLC-MS to trace side reactions or degradation pathways .

Q. How should researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins.

- In Vitro Assays : Perform enzyme inhibition assays (e.g., IC50 determination via fluorometric methods) or receptor-binding studies (radioligand displacement assays). Include controls (e.g., DMSO vehicle) and triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.